N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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Overview
Description
The compound N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a complex molecule known for its applications across various scientific fields. Its unique structure, which includes pyrazole and pyrimidine rings, as well as a fluorobenzamide moiety, provides diverse reactivity and functionality.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multi-step organic reactions. Key steps typically include forming the pyrazole and pyrimidine rings through cyclization reactions, followed by fluorobenzamide attachment via amide bond formation.
Cyclization reactions often require catalysts like Lewis acids or bases under controlled temperature and pressure conditions.
Industrial Production Methods:
Industrially, the compound may be synthesized using automated flow reactors to ensure precise control over reaction parameters.
Use of high-throughput screening for catalyst and reaction optimization improves yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, typically at the methyl and phenyl groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction at specific nitrogen sites within the pyrazole or pyrimidine rings can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic rings are possible, with common reagents including halogens, organolithium, or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine, organolithium reagents.
Major Products:
Depending on reaction conditions, products range from oxidized derivatives to substituted aromatic compounds, each retaining the core pyrazole-pyrimidine structure.
Scientific Research Applications
The compound's unique structure makes it valuable in several research areas:
Chemistry: As an intermediate in organic synthesis and as a model compound in mechanistic studies.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors with high affinity, inhibiting their function.
Pathways Involved: Inhibitory action on enzymatic pathways involved in inflammation or cell proliferation has been proposed, though precise mechanisms vary with the biological context.
Comparison with Similar Compounds
N-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide.
N-(1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide.
Unfolding the intricate web of reactions, applications, and mechanisms, N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide exhibits its value across multiple scientific domains. Intrigued to dive deeper into any particular aspect?
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-4-9-20(15(2)10-14)31-22-19(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-5-7-18(25)8-6-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRRSXBFULWUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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